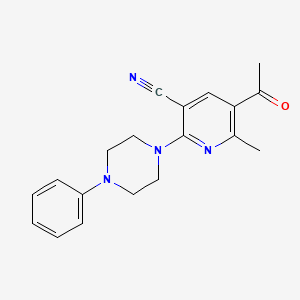

5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile

Description

5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile is a nicotinonitrile derivative featuring a pyridine-3-carbonitrile core with substituents at positions 2, 5, and 5. The 2-position is occupied by a 4-phenylpiperazino group, while the 5- and 6-positions are modified with acetyl and methyl groups, respectively.

Properties

IUPAC Name |

5-acetyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-14-18(15(2)24)12-16(13-20)19(21-14)23-10-8-22(9-11-23)17-6-4-3-5-7-17/h3-7,12H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNVPOXWTBBLNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)N2CCN(CC2)C3=CC=CC=C3)C#N)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701320571 | |

| Record name | 5-acetyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666309 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

306979-88-4 | |

| Record name | 5-acetyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction involving appropriate nitrile and aldehyde precursors.

Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a phenyl-substituted piperazine reacts with the nicotinonitrile core.

Acetylation and Methylation: The final steps involve acetylation and methylation reactions to introduce the acetyl and methyl groups, respectively.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Substitution: The phenyl group on the piperazine ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that nicotinonitrile derivatives, including 5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile, exhibit significant anticancer properties. For instance, a study highlighted the compound's ability to inhibit cancer cell proliferation across various cancer types, including breast and lung cancers. The mechanism of action is believed to involve the modulation of specific signaling pathways associated with cell growth and apoptosis .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. Its piperazine moiety suggests potential activity as an anxiolytic or antidepressant agent. Preliminary in vitro studies have shown that it may interact with serotonin receptors, which are crucial targets in the treatment of mood disorders .

Study 1: Anticancer Efficacy

A comprehensive study assessed the anticancer efficacy of various nicotinonitrile derivatives, including 5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile. The results demonstrated that this compound exhibited a growth inhibition rate of over 70% against several cancer cell lines in vitro. The study utilized the National Cancer Institute's protocol for testing against a panel of 59 cancer cell lines .

Study 2: Neuropharmacological Investigation

In another research effort, the neuropharmacological profile of the compound was evaluated using animal models. The results indicated that administration led to significant reductions in anxiety-like behaviors, suggesting its potential as a therapeutic agent for anxiety disorders. Behavioral assays were employed to measure changes in locomotion and exploration patterns .

Mechanism of Action

The mechanism of action of 5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile involves its interaction with specific molecular targets. The piperazine ring and phenyl group allow it to bind to receptors or enzymes, potentially modulating their activity. The nicotinonitrile core may interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Structural and Electronic Differences

- 4-Phenylpiperazino vs.

- Sulfanyl vs. Oxygen-Based Substituents: Thioether groups (e.g., prop-2-ynylsulfanyl) introduce sulfur’s polarizability, affecting redox reactivity, while ethoxy/phenoxy groups enhance resonance stabilization .

Biological Activity

5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile (CAS No. 306979-88-4) is a chemical compound notable for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C₁₉H₂₀N₄O

- Molecular Weight : 320.39 g/mol

- Density : Approximately 1.2 g/cm³

- Boiling Point : 571.9 °C at 760 mmHg

- LogP : 2.79, indicating moderate lipophilicity

- Vapor Pressure : 0.0 mmHg at 25 °C

Biological Activity

The biological activity of 5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile has been investigated in various studies, particularly focusing on its pharmacological properties and potential therapeutic applications.

Pharmacological Properties

- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects, potentially linked to its interaction with serotonin receptors.

- Neuroprotective Effects : Research indicates that it may possess neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases.

- Antitumor Activity : Some studies have shown that derivatives of this compound can inhibit tumor growth, suggesting potential applications in cancer therapy.

Study on Antidepressant Effects

A study published in a peer-reviewed journal explored the antidepressant effects of compounds similar to 5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile. The research utilized animal models to assess behavioral changes in response to treatment. Results indicated a significant reduction in depressive-like behaviors, which correlated with increased serotonin levels in the brain.

| Study Reference | Methodology | Findings |

|---|---|---|

| Animal model | Significant reduction in depressive behaviors | |

| Biochemical assays | Increased serotonin levels observed |

Neuroprotective Studies

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro assays demonstrated that it could reduce cell death and promote cell survival under stress conditions.

| Study Reference | Methodology | Findings |

|---|---|---|

| In vitro assays | Reduced neuronal cell death under oxidative stress | |

| Cell viability tests | Enhanced cell survival rates |

Antitumor Research

Research assessing the antitumor properties of related compounds found that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that further exploration of 5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile could yield promising results for cancer treatment.

Q & A

Q. What are the recommended synthetic routes for 5-acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis of nicotinonitrile derivatives typically involves multi-step reactions, such as nucleophilic substitution or Suzuki coupling. For example, similar compounds (e.g., 6-chloro-2-piperazino-pyrimidin-4-amine derivatives) are synthesized via refluxing intermediates with amines in ethanol/water mixtures under basic conditions . To optimize reproducibility:

- Use controlled temperature (±2°C) and inert atmospheres (N₂/Ar) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC, adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to 4-phenylpiperazine) to account for steric hindrance.

- Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) to ensure high purity (>95%) before subsequent steps.

Q. How should researchers characterize the structural integrity of 5-acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Assign peaks by comparing to analogous compounds (e.g., 2-[(5-formyl-2-methoxybenzyl)thio]nicotinonitrile derivatives show distinct aromatic and methyl signals in δ 7.30–6.80 ppm and δ 2.50–2.10 ppm, respectively) .

- HRMS : Confirm molecular weight (expected [M+H]⁺ ~380–400 Da based on nicotinonitrile analogs) .

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to verify purity ≥98% .

Q. What safety protocols are critical when handling 5-acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile in laboratory settings?

Methodological Answer: Refer to safety data sheets (SDS) of structurally similar nitriles (e.g., 2-amino-6-methylnicotinonitrile):

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., acetonitrile vapors) .

- First Aid : For spills, neutralize with 10% sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for 5-acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile across different assays?

Methodological Answer: Address discrepancies through systematic validation:

- Control Experiments : Include positive controls (e.g., known kinase inhibitors for enzyme assays) and solvent controls to rule out assay interference .

- Dose-Response Curves : Perform triplicate measurements across a 10⁻⁴–10⁻¹⁰ M range to assess IC₅₀ consistency.

- Theoretical Alignment : Cross-reference results with computational models (e.g., molecular docking against target proteins) to validate mechanistic hypotheses .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of 5-acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile derivatives?

Methodological Answer: Design a modular SAR study:

- Core Modifications : Synthesize analogs with variations at the acetyl (e.g., replacing acetyl with carboxyethyl) and phenylpiperazine moieties.

- Bioisosteric Replacement : Substitute the nitrile group with trifluoromethyl or amide groups to evaluate electronic effects .

- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) to activity trends .

Q. How can researchers design experiments to elucidate the metabolic stability of 5-acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile?

Methodological Answer: Adopt a tiered approach:

- In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS over 60 minutes .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent probes to identify metabolic liabilities .

- Isotope Labeling : Synthesize a deuterated analog (e.g., deuterium at the methyl group) to track metabolic pathways .

Q. What methodologies are recommended for analyzing the physicochemical stability of 5-acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (254 nm) for 14 days.

- Analytical Monitoring : Use HPLC-UV to detect degradation products (e.g., hydrolyzed acetyl groups) .

- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life at 25°C based on degradation rates .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR shifts) between synthesized batches of 5-acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile?

Methodological Answer:

- Batch Comparison : Re-analyze all batches using the same instrument (e.g., 500 MHz NMR) and solvent (e.g., CDCl₃ vs. DMSO-d₆) to eliminate technical variability .

- Crystallography : Grow single crystals and perform X-ray diffraction to confirm bond geometries .

- Collaborative Validation : Share samples with an independent lab for blinded replicate analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.